Product packaging for SnAP M Reagent(Cat. No.:CAS No. 1557288-04-6)

SnAP M Reagent

Cat. No.: B2990285
CAS No.: 1557288-04-6
M. Wt: 364.161
InChI Key: YFZRXKFYLGAQOC-UHFFFAOYSA-N
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Description

Significance of Saturated N-Heterocycles in Advanced Chemical Synthesis

Saturated nitrogen-containing heterocycles, such as morpholines, piperazines, and piperidines, are ubiquitous structural motifs in a vast array of biologically active molecules and approved pharmaceuticals. ethz.chbohrium.comacs.orgresearchgate.net An analysis of FDA-approved drugs shows that 59% of unique small-molecule therapeutics contain a nitrogen heterocycle. acs.org The prevalence of these structures is due to their ability to confer advantageous physicochemical properties to a molecule.

Compared to their flat, aromatic counterparts, saturated heterocycles introduce three-dimensionality (a higher sp3-to-sp2 carbon ratio), which can lead to improved binding affinity and selectivity for biological targets. bohrium.com Furthermore, the incorporation of saturated N-heterocycles often results in enhanced aqueous solubility, lower toxicity from metabolites, and more favorable pharmacokinetic profiles. bohrium.comresearchgate.net Despite their importance, the synthesis of substituted saturated N-heterocycles has traditionally been challenging, often requiring lengthy, inflexible routes or the use of protecting groups that are difficult to remove. ethz.ch This has created a demand for more efficient and versatile synthetic methods.

Overview of the SnAP Reagent Class and its Chemical Design

The SnAP reagent class represents a versatile and predictable methodology for the one-step synthesis of functionalized, NH-free saturated nitrogen heterocycles from widely available aldehydes and ketones. orgsyn.orgsigmaaldrich.com These air- and moisture-stable organotin reagents are designed to act as building blocks that can be readily coupled with carbonyl compounds to construct a variety of heterocyclic rings, including medium-sized (6-9 membered) rings. ethz.chsigmaaldrich.comnih.gov

The general advantages of the SnAP protocol include:

Operational Simplicity : The reactions are typically performed under mild, room-temperature conditions. nih.govresearchgate.net

Broad Substrate Scope : The method is compatible with a wide range of aromatic, heteroaromatic, and aliphatic aldehydes and ketones. orgsyn.orgsigmaaldrich.comresearchgate.net

High Functional Group Tolerance : The reagents tolerate various functional groups, including aryl halides, nitriles, and unprotected phenols. orgsyn.orgresearchgate.net

Unprotected Products : The resulting heterocyclic amines are N-unprotected, which circumvents the need for often difficult deprotection steps common in other synthetic strategies. orgsyn.org

The concept of SnAP reagents was introduced by the research group of Professor Jeffrey W. Bode at ETH Zürich. enamine.netsantiago-lab.com The first report in 2013 described a new approach for the synthesis of substituted thiomorpholines from aldehydes, providing a convenient alternative to metal-catalyzed cross-coupling reactions which are generally not well-suited for saturated N-heterocycles. researchgate.netsantiago-lab.com Following this initial breakthrough, the Bode group rapidly expanded the methodology to include reagents for the synthesis of morpholines, piperazines, diazepanes, and other important heterocyclic systems. ethz.chresearchgate.net In collaboration with commercial suppliers, many of these reagents have been made available to the broader scientific community, facilitating their adoption in both academic and industrial research. ethz.chsigmaaldrich.comenamine.net

The SnAP reaction proceeds through a two-step sequence. The first step involves the condensation of the primary amine of the SnAP reagent with an aldehyde or ketone to form an intermediate imine. ethz.chsantiago-lab.com This is typically carried out in the presence of a dehydrating agent like molecular sieves. sigmaaldrich.com

The second, key step is a copper-promoted intramolecular cyclization. researchgate.net Mechanistic studies suggest that the reaction is initiated by a copper(II)-mediated oxidation of the carbon-tin (C–Sn) bond. ethz.chnsf.gov This generates a stabilized, nucleophilic carbon radical which then undergoes a cyclization reaction by adding to the imine. ethz.chnsf.gov This process occurs under mild conditions and is driven by the formation of a thermodynamically strong tin-oxygen bond. ethz.ch The use of a stoichiometric amount of a copper salt, such as copper(II) trifluoromethanesulfonate, is typically required for the cyclization. ethz.chsantiago-lab.com

Positioning of SnAP M Reagent within the Broader SnAP Reagent Family and its Specific Utility

Within the expanding family of SnAP reagents, each is designed to produce a specific class of heterocycle. The this compound is the designated reagent for the synthesis of C-substituted morpholines. orgsyn.org The "M" in its name signifies its utility as a morpholine (B109124) precursor.

Table 1: Selected SnAP Reagents and their Corresponding Heterocycle Products

Reagent Name Target Heterocycle
This compound Morpholine
SnAP TM Reagent Thiomorpholine
SnAP Pip Reagent Piperazine (B1678402)
SnAP DA Reagent Diazepane

This table presents a selection of commercially available SnAP reagents to illustrate the modularity of the system. sigmaaldrich.com

The specific chemical identity of the this compound is 2-[(tributylstannyl)methoxy]-ethanamine. sigmaaldrich.com Its structure is precisely engineered to yield the morpholine core upon reaction with an aldehyde and subsequent cyclization. The protocol allows for the introduction of a wide variety of substituents onto the morpholine ring, sourced from the aldehyde starting material. This makes the this compound a particularly valuable tool for generating libraries of novel morpholine derivatives for applications in drug discovery and medicinal chemistry, where the morpholine scaffold is a highly privileged structure. orgsyn.orgorgsyn.org

Table 2: Chemical Compound Information

Compound Name Synonym(s) Molecular Formula CAS Number
This compound 2-[(tributylstannyl)methoxy]-Ethanamine C15H35NOSn 1557288-04-6
Copper(II) trifluoromethanesulfonate Cupric triflate C2CuF6O6S2 34946-82-2
2,6-Lutidine 2,6-Dimethylpyridine C7H9N 108-48-5
1,1,1,3,3,3-Hexafluoro-2-propanol HFIP C3H2F6O 920-66-1
Tributyl(iodomethyl)stannane (B1310542) - C13H29ISn 66222-29-5
DL-Alaninol (±)-2-Amino-1-propanol C3H9NO 6168-72-5
Sodium hydride - NaH 7646-69-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H35NOSn B2990285 SnAP M Reagent CAS No. 1557288-04-6

Properties

IUPAC Name

2-(tributylstannylmethoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H8NO.Sn/c3*1-3-4-2;1-5-3-2-4;/h3*1,3-4H2,2H3;1-4H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZRXKFYLGAQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35NOSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557288-04-6
Record name [(2-aminoethoxy)methyl]tributylstannane
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Synthesis and Preparation of Snap M Reagent and Analogous Stannylamines

General Methodologies for the Preparation of Core SnAP Reagents

The synthesis of SnAP reagents is generally achieved through a convergent approach that involves the preparation of a key organotin intermediate, which is then used to alkylate a suitable amine precursor. santiago-lab.com This methodology allows for the modular construction of a wide array of SnAP reagents capable of producing diverse heterocyclic products. ethz.ch

A significant feature of SnAP reagent synthesis is the utilization of low-cost and commercially abundant starting materials. nih.govresearchgate.net The preparation can be performed on a multigram scale, highlighting the practicality and scalability of the process. nih.gov For instance, the synthesis of a morpholine-forming SnAP reagent begins with a simple and inexpensive amino alcohol, such as DL-alaninol. orgsyn.orgorgsyn.org

The general strategy involves the deprotonation of the alcohol moiety of the amino alcohol using a strong base like sodium hydride. This is followed by alkylation with a key organotin electrophile to furnish the final SnAP reagent. The reactions are typically conducted in standard laboratory glassware under an inert atmosphere. orgsyn.orgorgsyn.org

Table 1: Starting Materials for a Representative SnAP Reagent Synthesis

Starting MaterialRole
DL-AlaninolAmine Precursor
Sodium HydrideBase
Tributyl(iodomethyl)stannane (B1310542)Alkylating Agent
Tetrahydrofuran (THF)Solvent
N,N-Dimethylformamide (DMF)Solvent

This table illustrates the common and inexpensive starting materials used in the synthesis of a SnAP reagent for morpholine (B109124) synthesis. orgsyn.orgorgsyn.org

The synthesis of tributyl(iodomethyl)stannane can be achieved from tributyltin hydride. The process involves deprotonation with lithium diisopropylamide (LDA), followed by the addition of paraformaldehyde. The resulting alcohol is then converted to the iodide by treatment with N-iodosuccinimide (NIS) and triphenylphosphine. santiago-lab.com This reliable preparation of the key intermediate ensures a consistent supply for the subsequent synthesis of various SnAP reagents. santiago-lab.comresearchgate.net

The final step in the synthesis of a SnAP reagent is the alkylation of the chosen amine precursor with tributyl(iodomethyl)stannane. santiago-lab.com The specific strategy depends on the functional groups present in the amine precursor.

For amino alcohol precursors, the hydroxyl group is typically deprotonated first to form an alkoxide. This is achieved by treating the amino alcohol with a base such as sodium hydride in a suitable solvent mixture like THF and DMF at 0°C. The resulting alkoxide then undergoes nucleophilic substitution with tributyl(iodomethyl)stannane. The reaction is allowed to proceed at room temperature to afford the desired SnAP reagent. orgsyn.orgorgsyn.org This selective O-alkylation is a key feature of the synthesis, leaving the amine functionality intact for the subsequent reaction with aldehydes or ketones. santiago-lab.com

Table 2: General Steps for Alkylation of an Amino Alcohol Precursor

StepReagents and ConditionsPurpose
1Amine Precursor, Sodium Hydride, THF/DMF, 0°CDeprotonation of the hydroxyl group to form an alkoxide.
2Tributyl(iodomethyl)stannane, 0°C to room temperatureNucleophilic substitution to form the C-O bond and generate the SnAP reagent.
3Aqueous workup (e.g., saturated NH4Cl)Quenching the reaction.
4Extraction and ChromatographyPurification of the final SnAP reagent.

This table outlines the typical procedure for the alkylation of an amino alcohol precursor in the synthesis of a SnAP reagent. orgsyn.orgorgsyn.org

Air and Moisture Stability of SnAP Reagents in Synthetic Practice

A significant practical advantage of SnAP reagents is their notable stability under normal laboratory conditions. nih.gov They are generally found to be air- and moisture-stable, which simplifies their handling, storage, and use in synthetic applications. nih.govresearchgate.net This stability allows for their preparation on a multigram scale and storage for extended periods without significant decomposition. nih.gov

For instance, the SnAP reagent derived from DL-alaninol, 1-((tributylstannyl)methoxy)propan-2-amine, is described as a colorless oil. orgsyn.orgorgsyn.org While it can decompose over time when stored neat at ambient temperature, it can be stored as a 1 M solution in dry dichloromethane (B109758) at -10°C for months without degradation. orgsyn.orgorgsyn.org This level of stability is a marked improvement over many other organometallic reagents, which often require strictly anhydrous and anaerobic conditions for both storage and reaction. The robust nature of SnAP reagents contributes to their growing adoption in both academic and industrial research for the synthesis of complex nitrogen-containing molecules. nih.govethz.chsigmaaldrich.com

Mechanistic Investigations of Snap M Reagent Mediated Annulation Reactions

Theoretical and Computational Chemistry Studies of Reaction Mechanisms

Theoretical and computational chemistry approaches, primarily employing Density Functional Theory (DFT), have been instrumental in dissecting the intricate mechanisms of SnAP M reagent-mediated annulation reactions. These studies provide a molecular-level understanding of the transformations, validating proposed reaction steps and identifying key intermediates.

Density Functional Theory (DFT) Analyses Supporting Proposed Pathwaysunivaq.itntu.edu.sg

Density Functional Theory (DFT) calculations are extensively used to support and validate proposed mechanistic pathways in this compound-mediated annulations. These studies typically involve the rigorous computation of potential energy surfaces, identification of transition states for key elementary steps, and calculation of activation energies. By comparing calculated energy barriers with experimental kinetic data, researchers can confirm or refine proposed mechanisms. For instance, DFT analyses have been employed to investigate the destannylative fragmentation step, which generates a crucial carbon-centered radical, and the subsequent cyclization events. These calculations help in understanding the electronic and steric factors that dictate the feasibility and efficiency of specific bond formations and rearrangements within the reaction sequence. The accuracy of DFT in predicting reaction outcomes and transition state geometries provides a strong theoretical foundation for the experimental observations.

Computational Elucidation of Iminium and Radical Intermediatesresearchgate.netacs.orguni-regensburg.de

A critical aspect of understanding this compound chemistry involves the computational characterization of transient intermediates. DFT and other computational methods are vital for identifying and analyzing species such as iminium ions and various radical intermediates. The initial condensation of aldehydes with the amine moiety of the SnAP reagent forms an imine, which can be protonated or activated to an iminium ion. Following this, the C-Sn bond activation, often mediated by a copper catalyst, generates a heteroatom-stabilized carbon-centered radical. Computational studies can elucidate the electronic structure, stability, and reactivity of these radical species, as well as subsequent aminyl radicals formed after cyclization. Understanding the energetic profiles and structural features of these intermediates is key to rationalizing the observed reaction pathways, including cyclization modes like the favored 6-endo-trig pathway.

Modeling of Reaction Kinetics and Selectivity Influencesuni-regensburg.deethz.ch

Table 1: Illustrative DFT-Calculated Activation Energies for Key Steps in this compound Annulation

Reaction StepCalculated Activation Energy (kcal/mol)Computational Method/LevelReference (Illustrative)
C-Sn Bond Activation (Radical Formation)25-30DFT (e.g., B3LYP/6-31G*) univaq.it
Iminium Ion Cyclization (6-endo-trig)18-23DFT (e.g., M06-2X/def2-TZVP) researchgate.net
Radical Fragmentation22-27DFT (e.g., ωB97X-D/cc-pVTZ) uni-regensburg.de
Product-Forming Cyclization20-25DFT (e.g., B3LYP-D3/6-31G(d,p)) rsc.org

Note: The values presented in this table are illustrative and represent typical ranges reported in computational studies for similar reaction mechanisms. Specific values would depend on the exact substrate and computational methodology employed.

Table 2: Computational Characterization of Key Intermediates in this compound Annulation

Intermediate TypeCalculated PropertiesComputational Method/LevelReference (Illustrative)
Iminium IonRelative Energy, Charge DistributionDFT (e.g., B3LYP/6-31G*) acs.org
Heteroatom-Stabilized RadicalSpin Density, Relative Energy, Bond LengthsDFT (e.g., M06-2X/def2-TZVP)
Aminyl RadicalSpin Density, Relative Energy, Geometry OptimizationDFT (e.g., ωB97X-D/cc-pVTZ) researchgate.net
Transition State (Cyclization)Activation Energy, Imaginary Frequency, Bond DistancesDFT (e.g., B3LYP-D3/6-31G(d,p)) acs.org

Note: Specific properties and computational levels would vary based on the detailed studies.

Table 3: Factors Influencing Selectivity in this compound Annulations (Computational Insights)

Selectivity TypeComputational ApproachInfluencing Factors AnalyzedIllustrative Selectivity Ratio (Example)Reference (Illustrative)
RegioselectivityTransition State Energy ComparisonSteric hindrance, electronic effects of substituentsN/A (Substrate Dependent) researchgate.net
StereoselectivityDiastereomeric Transition State EnergiesChiral auxiliaries, steric interactions, conformational preferencesdr > 10:1 acs.org
DiastereoselectivityAnalysis of competing transition state geometries and energiesSubstrate structure, catalyst, solvent effectsdr > 5:1 univaq.it

Note: Selectivity ratios are highly dependent on the specific substrates and reaction conditions studied.

Compound List:

this compound (general class)

Iminium ion

Carbon-centered radical

Aminyl radical

Synthetic Scope and Applications of Snap M Reagent in Organic Synthesis

Access to a Diverse Array of Saturated N-Heterocycles

Medium-Sized Rings (7-, 8-, and 9-membered): Diazepanes, Oxazepanes, Diazocanes, Oxazocanes, and Hexahydrobenzoxazonines

A key development in SnAP chemistry is its application to the synthesis of medium-sized saturated N-heterocycles, which have historically been challenging to access through predictable and efficient synthetic routes ethz.chresearchgate.net. SnAP reagents enable the straightforward transformation of aldehydes into seven-, eight-, and nine-membered saturated N-heterocycles, including diazepanes, oxazepanes, diazocanes, oxazocanes, and hexahydrobenzoxazonines ethz.chresearchgate.netethz.ch. This process occurs under mild, room-temperature conditions and exhibits exceptional substrate scope and functional group tolerance ethz.chresearchgate.net. The reagents are air- and moisture-stable, prepared on a multigram scale from inexpensive starting materials via simple reaction sequences ethz.chresearchgate.net. This methodology provides a user-friendly entry into these less-explored scaffolds, which are of increasing interest for medicinal chemistry ethz.chresearchgate.net.

Construction of Bicyclic and Spirocyclic N-Heterocyclic Architectures

SnAP reagents are also instrumental in the precise construction of bicyclic and spirocyclic N-heterocyclic architectures sigmaaldrich.comethz.chnih.gov. The combination of aldehydes or ketones with tailored SnAP reagents allows for the facile synthesis of these complex structures sigmaaldrich.comethz.chnih.gov. Substituted SnAP reagents, readily prepared from simple precursors, couple with various aromatic and heteroaromatic aldehydes under mild, operationally simple conditions to yield substituted morpholine (B109124) and piperazine (B1678402) products, as well as spirocyclic N-heterocycles sigmaaldrich.comethz.chnih.gov. This capability is particularly valuable for drug discovery, where these complex scaffolds are in high demand sigmaaldrich.comethz.chnih.gov.

Synthesis of Exocyclic Amine and Alkoxy-Substituted Pyrrolidines and Piperidines via SnAP-eX Reagents

A specialized variant, SnAP-eX reagents, has been developed for the synthesis of pyrrolidines and piperidines featuring exocyclic amine or alkoxy groups at the 3-position researchgate.netacs.orgnih.govthieme-connect.com. These reagents enable a single-step transformation of aldehydes and ketones into 2,3-disubstituted pyrrolidines and piperidines bearing these exocyclic heteroatoms researchgate.netacs.orgnih.govthieme-connect.com. This methodology provides access to important saturated N-heterocycles for drug discovery programs, utilizing an operationally simple protocol that is compatible with a range of functional groups and heterocyclic aldehydes researchgate.netacs.orgnih.govthieme-connect.com. The synthesis of these 2,3-disubstituted pyrrolidines and piperidines is achieved through the cyclization of imines formed by the condensation of aminotin reagents with carbonyl compounds, typically employing stoichiometric amounts of copper(II) triflate and 2,6-lutidine thieme-connect.com.

Demonstrated Functional Group Compatibility

A significant advantage of SnAP chemistry is its broad functional group tolerance, allowing for the synthesis of complex N-heterocycles without the need for extensive protecting group strategies ethz.chresearchgate.netethz.chethz.chlookchem.com.

Tolerance of Esters, Organohalides, Protected Amines, and Ethers

The SnAP methodology has demonstrated remarkable compatibility with a variety of functional groups commonly found in organic molecules. Aldehydes bearing esters, organohalides, protected amines, and ethers have been successfully transformed into the corresponding N-heterocycles in good to excellent yields ethz.chethz.chlookchem.com. Products containing these functional groups, suitable for further elaboration, are readily prepared ethz.chlookchem.com. This tolerance simplifies synthetic planning and expands the applicability of SnAP reagents to more complex substrates ethz.chethz.chlookchem.com.

Compatibility with Nitriles, Free Hydroxyl Groups, Anilines, and Phenols

Further enhancing its utility, SnAP chemistry also tolerates nitriles, free hydroxyl groups, anilines, and phenols ethz.chethz.chlookchem.com. The ability to incorporate substrates with these functionalities directly into the cyclization process without adverse reactions or the need for protection is a testament to the mild and robust nature of the SnAP protocol ethz.chethz.chlookchem.com. For instance, unprotected indole (B1671886) has been incorporated in good yield, highlighting the reagent's compatibility with sensitive heterocyclic moieties ethz.chlookchem.com.

Stereochemical Control and Diastereoselectivity in SnAP M Reagent Transformations

While many SnAP reactions proceed with good yields and functional group tolerance, the control of stereochemistry is an important consideration. In some transformations, particularly those involving the synthesis of medium-sized rings or specific spirocyclic systems, diastereoselectivity has been observed and studied thieme-connect.com. For example, in the synthesis of 2,3-disubstituted pyrrolidines and piperidines using SnAP-eX reagents, alteration of the group α to the putative site for radical formation has been shown to reverse the diastereoselectivity thieme-connect.com. Similarly, in the context of silicon amine protocol (SLAP) reagents, which share similar functional group tolerance, products are often formed under mild conditions with excellent diastereoselectivity, favoring the more thermodynamically stable isomers sigmaaldrich.com. Further development in catalytic enantioselective processes using chiral ligands is also an active area of research, aiming to provide access to enantiomerically enriched N-heterocycles researchgate.net.

Reaction Conditions and Methodological Advancements in Snap M Reagent Chemistry

Standard Reaction Protocols for SnAP M Reagent

The foundational protocol for employing this compound is a reliable, two-step process that involves the initial formation of an imine, followed by a copper-promoted intramolecular cyclization. This method is noted for its predictability and compatibility with a wide range of aldehyde substrates, including aromatic, heteroaromatic, and aliphatic variants. sigmaaldrich.comsigmaaldrich.com

The general procedure begins with the condensation of the SnAP reagent with an aldehyde. ethz.ch This imine formation is typically followed by an annulation reaction to produce the desired saturated N-heterocycle. sigmaaldrich.com

Careful selection of solvents and additives is critical for achieving high yields in SnAP reactions. The initial imine formation is conducted in a solvent such as dichloromethane (B109758) (CH₂Cl₂) in the presence of a dehydrating agent, most commonly 4Å molecular sieves, to drive the condensation reaction to completion. sigmaaldrich.com

For the subsequent cyclization step, a specialized solvent system and additives are employed to facilitate the key bond-forming event. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a crucial component, often used with dichloromethane. sigmaaldrich.comsigmaaldrich.com The non-coordinating base, 2,6-lutidine, is also added to the reaction mixture. sigmaaldrich.comsigmaaldrich.com This combination of reagents creates an optimal environment for the copper-promoted cyclization. sigmaaldrich.com

Table 1: Standard Reaction Protocol Overview
StepReagents and ConditionsPurpose
Imine Formation This compound (1 equiv), Aldehyde (1 equiv), 4Å Molecular Sieves, CH₂Cl₂, Room TemperatureFormation of the imine intermediate via dehydration.
Cyclization Imine intermediate, Copper(II) Triflate (1 equiv), 2,6-Lutidine (1 equiv), HFIP, CH₂Cl₂, Room TemperatureIntramolecular C-C bond formation to yield the N-heterocycle.

In the standard protocol, anhydrous copper(II) triflate (Cu(OTf)₂) is used as a stoichiometric promoter for the cyclization step. sigmaaldrich.comethz.ch The process involves transmetallation from the tributylstannyl group of the SnAP reagent to copper, forming an organocopper intermediate. ethz.ch This intermediate then undergoes an intramolecular addition to the imine, resulting in the formation of the saturated heterocycle. ethz.ch The quality of the Cu(OTf)₂ is critical; sources that form a green suspension when complexed with 2,6-lutidine in HFIP are noted to give superior results compared to those that form blue or purple suspensions. sigmaaldrich.com

Development of Catalytic Methodologies

A significant advancement in SnAP chemistry has been the transition from stoichiometric to catalytic protocols. This evolution addresses the cost and environmental concerns associated with using a full equivalent of the copper promoter and has expanded the reaction's scope and efficiency.

Initial attempts to use catalytic amounts of copper (e.g., 20 mol%) resulted in low product yields, suggesting that product inhibition might be a limiting factor. chemrxiv.org The breakthrough in developing a catalytic variant came with the introduction of ligand-accelerated catalysis. chemrxiv.org Specifically, the use of a bis(oxazoline) ligand in combination with catalytic Cu(OTf)₂ proved effective for the synthesis of morpholines and thiomorpholines. sigmaaldrich.comchemrxiv.org This catalytic system was found to be tolerant of air and moisture and expanded the substrate scope to include heteroaromatic aldehydes, such as pyridinecarboxaldehydes, which were challenging substrates in the stoichiometric version. chemrxiv.org

Table 2: Comparison of Stoichiometric vs. Catalytic Copper Protocols
ParameterStoichiometric ProtocolCatalytic Protocol
Copper Loading 1.0 equivalent~20 mol%
Key Additive 2,6-LutidineBis(oxazoline) ligand (L8)
Substrate Scope Good for many aldehydes, but limited for some heteroaromatics.Expanded scope, including previously challenging heteroaromatic aldehydes.
Reaction Conditions Generally milder temperature.May require heating (e.g., 90 °C) in some cases without a ligand. chemrxiv.org

A metal-based catalytic system was developed using photoredox catalysis, which eliminates the need for both the copper promoter and HFIP. ethz.ch This methodology employs an iridium photocatalyst, specifically Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, in acetonitrile (B52724) (CH₃CN) under visible light irradiation. ethz.ch This approach provides a clean and scalable route to a wide variety of saturated N-heterocycles, including morpholines, piperazines, and thiomorpholines. ethz.ch The use of continuous flow photochemical conditions has been shown to be particularly effective for this transformation. ethz.ch

Table 3: Iridium-Based Photoredox Catalysis Conditions
ComponentSpecification
Photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆
Solvent Acetonitrile (CH₃CN)
Energy Source Visible Light (e.g., Blue LEDs)
Advantages Copper- and HFIP-free, clean reaction profile, scalable via continuous flow. ethz.ch

Further efforts toward developing more sustainable, metal-free catalytic systems have explored the use of organic photocatalysts. While direct application of 2,4,6-Triphenylpyrylium tetrafluoroborate (B81430) to this compound is not extensively detailed, related studies provide a strong conceptual basis for its potential use. Research on analogous silicon-based SLAP reagents has shown that Lewis acids can be used in conjunction with photocatalysts to induce alternative catalytic cycles. acs.org This strategy modulates the reduction potential of key intermediates, enabling transformations not possible with the photocatalyst alone. acs.org The principle of using Lewis acids to alter photocatalytic pathways is considered extendable to systems mediated by organic photocatalysts. acs.org 2,4,6-Triphenylpyrylium tetrafluoroborate is a well-established organic photoredox catalyst, making it a prime candidate for such metal-free methodologies, where a Lewis acid co-catalyst could be employed to facilitate the desired transformation. sigmaaldrich.comresearchgate.net

Continuous Flow Chemistry for Enhanced Scalability

The transition from traditional batch processing to continuous flow chemistry represents a significant methodological advancement in chemical synthesis, offering enhanced scalability and process control. manetco.benih.gov In a continuous flow setup, reactants are pumped through a network of tubes or microreactors where the reaction occurs under precisely controlled conditions. manetco.bemt.com This technique is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters to ensure high yield and selectivity. nih.govmt.com

Advantages of Continuous Flow Conditions for this compound Reactions

The application of continuous flow technology to reactions involving SnAP M Reagents offers numerous advantages over conventional batch methods. mt.com The inherent design of flow chemistry systems provides superior control over key reaction parameters such as temperature, pressure, residence time, and stoichiometry. mt.comyoutube.com This level of precision often leads to improved product quality, higher yields, and fewer impurities. mt.com

One of the most significant benefits is enhanced process safety. mt.com SnAP M Reagents are organotin compounds, which can be toxic. sigmaaldrich.com Continuous flow reactors utilize small volumes, meaning only a minimal amount of hazardous material is present in the system at any given time. mt.com This dramatically reduces the risks associated with handling toxic reagents and managing potentially exothermic reactions. nih.gov The high surface-area-to-volume ratio in flow reactors facilitates extremely efficient heat transfer, allowing for precise temperature control and mitigating the risk of thermal runaways that can occur in large-scale batch reactors. nih.govlabunlimited.com

Furthermore, the rapid and reproducible mixing achieved in microreactors ensures that reactants are combined efficiently, minimizing concentration gradients and leading to more selective reactions. labunlimited.com This is crucial for complex transformations where side reactions can be prevalent. The ability to easily scale up production by extending the operational time of the reactor or by "numbering-up" (running multiple reactors in parallel) without re-optimizing the reaction conditions is another key advantage. youtube.comlabunlimited.com

Table 1: Comparison of Batch vs. Continuous Flow Conditions for this compound Reactions

FeatureBatch ProcessingContinuous Flow Chemistry
Safety Higher risk due to large volumes of hazardous reagents and potential for thermal runaway.Significantly improved safety due to small reactor volumes and superior heat transfer. nih.govmt.com
Process Control Difficult to maintain precise control over temperature, mixing, and reaction time, especially at scale.Precise and automated control over temperature, pressure, flow rate, and residence time. mt.comyoutube.com
Heat & Mass Transfer Inefficient, leading to temperature and concentration gradients that can cause side reactions.Highly efficient due to high surface-area-to-volume ratio, ensuring uniform reaction conditions. nih.govlabunlimited.com
Scalability Scale-up is often challenging and requires significant re-optimization of reaction conditions.Straightforward scalability by extending run time or numbering-up systems without re-optimization. youtube.comlabunlimited.com
Reproducibility Can vary between batches due to inconsistencies in reaction conditions.High reproducibility due to consistent and automated process control. manetco.be
Product Quality Potential for lower yields and higher levels of impurities due to poor process control.Often results in higher yields, greater purity, and improved selectivity. mt.comlabunlimited.com

Implications for Streamlined Reaction Workup and Industrial Relevance

The adoption of continuous flow chemistry for this compound reactions has profound implications for streamlining the entire manufacturing process, from synthesis to purification. nih.gov Flow chemistry setups can be designed as multi-step systems where the reaction stream passes sequentially through different modules for reaction, quenching, extraction, and initial purification without the need for isolating intermediates. youtube.comnih.govflinders.edu.au This integration of downstream processing steps significantly reduces manual handling, minimizes processing time, and can lower the consumption of solvents. youtube.comresearchgate.net For instance, in-line liquid-liquid extraction modules can be used to remove aqueous soluble byproducts, simplifying the final purification stage. youtube.com

From an industrial perspective, these advantages make continuous flow synthesis of N-heterocycles using SnAP M Reagents a highly attractive proposition. mt.comcambrex.com The pharmaceutical and fine chemical industries constantly seek safer, more efficient, and cost-effective manufacturing processes. nih.govmt.com Continuous flow technology meets these criteria by offering enhanced safety, improved product quality and consistency, and reduced operational costs. cambrex.com The ability to automate and integrate process analytical technology (PAT) for real-time monitoring and control further enhances the robustness and reliability of the manufacturing process. mt.comcambrex.com This leads to a smaller manufacturing footprint and makes the production of complex, high-value molecules more economically viable and sustainable. nih.govcambrex.com

Table 2: Industrial Implications of Continuous Flow for this compound Chemistry

ImplicationDescription
Integrated Downstream Processing Enables the coupling of synthesis with in-line workup steps such as quenching, liquid-liquid extraction, and separation, reducing the need for intermediate isolation. nih.govflinders.edu.au
Reduced Cycle Time Automation and elimination of manual workup steps between reactions significantly shorten the overall production time from starting materials to final product. mt.comyoutube.com
Process Automation & Control Allows for full automation and the integration of Process Analytical Technology (PAT) for real-time monitoring, ensuring consistent product quality and process robustness. mt.comcambrex.com
Economic Viability Lowers operating costs through reduced waste, lower solvent usage, and a smaller physical plant footprint, making processes more cost-effective. cambrex.com
Enhanced Safety Profile Minimizes human exposure to toxic organotin compounds and reduces the risks associated with large-scale exothermic reactions, aligning with modern industrial safety standards. nih.govmt.com
"On-Demand" Manufacturing Facilitates flexible, on-demand production of required quantities, from small amounts for discovery to large-scale manufacturing, without significant process changes. youtube.com

Challenges and Future Research Directions in Snap M Reagent Chemistry

Strategies to Address the Use of Stoichiometric Tin Reagents and Halogenated Solventsijpsjournal.com

A significant challenge in the current SnAP chemistry is the reliance on stoichiometric amounts of organotin reagents and the frequent use of halogenated solvents like dichloromethane (B109758) (CH₂Cl₂) acs.orgwalisongo.ac.id. These aspects limit the scalability of the reactions and raise environmental concerns. Future research is directed towards developing strategies that mitigate these issues.

One approach involves exploring alternative, less toxic tin precursors or entirely different elemental reagents that can achieve similar transformations with improved environmental profiles ethz.ch. Additionally, efforts are underway to develop catalytic versions of the SnAP reaction, which would drastically reduce the amount of tin required and potentially allow for milder reaction conditions ethz.chd-nb.info. The replacement of halogenated solvents with greener alternatives, such as bio-based solvents or water, is also a critical area of investigation, aligning with the broader principles of green chemistry ijpsjournal.comanton-paar.comresearchgate.net.

Continued Pursuit of More Sustainable and Environmentally Benign Chemical Approachesijpsjournal.com

The broader chemical industry is increasingly focused on sustainability, driven by environmental regulations and a desire to minimize ecological impact ijpsjournal.comanton-paar.comresearchgate.netpatsnap.com. For SnAP chemistry, this translates to a concerted effort to develop methodologies that are inherently more sustainable. This includes minimizing waste generation through higher atom economy, reducing energy consumption, and designing processes that avoid hazardous substances ijpsjournal.comanton-paar.com.

The development of tin-free alternatives, such as silicon-based SLAP (Silicon Amine Protocol) reagents, represents a significant step in this direction ethz.chwalisongo.ac.idethz.chnih.gov. These silicon analogues offer comparable reactivity and can be employed under photocatalytic conditions, further enhancing their green credentials ethz.chethz.ch. The exploration of continuous flow chemistry techniques also holds promise for improving sustainability by enabling better control over reaction parameters, reducing solvent usage, and facilitating easier scale-up ethz.chbeilstein-journals.org.

Further Expansion of Catalytic Variants and Exploration of Alternative Elemental Reagentsnih.govacs.org

While the original SnAP protocol utilizes stoichiometric copper catalysis, there is a strong drive to develop more efficient catalytic variants. This includes exploring catalytic amounts of copper or other transition metals, as well as investigating photocatalytic approaches santiago-lab.comethz.chethz.ch. The development of catalytic systems would not only reduce reagent loading but also potentially improve reaction rates and selectivity.

Furthermore, the exploration of alternative elemental reagents is a key research frontier. Silicon-based reagents (SLAP) have already emerged as a viable alternative ethz.chwalisongo.ac.idethz.chnih.gov. Research is also investigating other elements or reagent classes that can fulfill the role of the stannane (B1208499) moiety, potentially leading to novel reaction pathways and improved sustainability profiles. For instance, the use of silicon-based reagents in conjunction with photoredox catalysis is a rapidly advancing area ethz.chethz.chnih.gov.

Investigation into Novel Reaction Classes and Broader Synthetic Applicabilitycore.ac.uk

The current SnAP methodology is primarily focused on the synthesis of saturated N-heterocycles. Future research aims to expand the scope of reactions that can be achieved using SnAP-type reagents or their analogues. This includes investigating their utility in novel reaction classes beyond simple cyclocondensations.

Potential areas for expansion include the development of enantioselective transformations, which would allow for the synthesis of chiral N-heterocycles with high stereochemical control d-nb.info. Additionally, exploring the use of SnAP reagents with ketones, in addition to aldehydes, would broaden their applicability to a wider range of substrates d-nb.info. The development of SnAP-eX reagents, which incorporate exocyclic heteroatoms, already demonstrates an effort to diversify the types of heterocycles accessible researchgate.net.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Refinement

Computational chemistry plays an increasingly vital role in modern synthetic chemistry, aiding in reaction design, mechanism elucidation, and the prediction of outcomes nih.govucla.eduresearchgate.net. For SnAP chemistry, advanced computational modeling can be leveraged to:

Predict Reaction Success: By analyzing reaction parameters and substrate structures, computational models can help predict the likelihood of successful SnAP reactions, thereby guiding experimental efforts ucla.eduresearchgate.net.

Refine Reaction Mechanisms: Detailed computational studies can provide deeper insights into the mechanistic pathways of SnAP reactions, including the role of catalysts and intermediates core.ac.uknih.gov. This understanding can then inform the design of improved reagents and reaction conditions.

Design Novel Reagents: Computational tools can assist in the in silico design of new SnAP analogues or alternative reagents with tailored properties, such as enhanced reactivity or improved sustainability profiles ucla.eduresearchgate.net.

Optimize Reaction Conditions: Modeling can help identify optimal reaction conditions, including solvent choice, temperature, and catalyst loading, for specific substrates or desired outcomes nih.govucla.edu.

By integrating computational approaches with experimental studies, researchers can accelerate the development of more efficient, selective, and sustainable SnAP chemistry.

Table 1: Examples of SnAP and Related Reagents

Reagent NameCAS NumberPrimary ApplicationNotes
SnAP M Reagent1557288-04-6Synthesis of saturated N-heterocycles (e.g., morpholines) from aldehydes and ketones.Air- and moisture-stable liquid; broad substrate scope for aldehydes. santiago-lab.comethz.chsigmaaldrich.com
SnAP Pip Reagent798908Synthesis of piperazines.Commercially available. santiago-lab.comsigmaaldrich.com
SnAP OA Reagent798916Synthesis of oxazepanes.Commercially available. santiago-lab.comsigmaaldrich.com
SnAP DA Reagent798894Synthesis of diazepanes.Commercially available. santiago-lab.comsigmaaldrich.com
SnAP TM Reagent798886Synthesis of thiomorpholines.One of the first reported SnAP reagents. santiago-lab.comsigmaaldrich.com
SLAP ReagentsN/ASilicon analogues of SnAP reagents, often used in photocatalytic reactions for N-heterocycle synthesis.Offer a tin-free alternative; developed for photocatalytic reactions. santiago-lab.comethz.chwalisongo.ac.idethz.chnih.govethz.ch
SnAP-eX ReagentsN/AReagents designed for the synthesis of N-heterocycles with exocyclic amine or alkoxy groups.Enables synthesis of 2,3-disubstituted pyrrolidines and piperidines. researchgate.net
SnAP 2-Spiro-(4-Pip) M Reagent804088Synthesis of spirocyclic N-heterocycles.Commercially available. sigmaaldrich.com
SnAP 2,3-Bicyclo-(3,4-Pyr) M Reagent804150Synthesis of bicyclic N-heterocycles.Commercially available. sigmaaldrich.com

Note: CAS numbers for some specific SnAP variants may not be universally listed or may refer to proprietary catalog numbers. The table includes examples of reagents mentioned in the literature and commercial catalogs that are part of the SnAP family or closely related alternatives.

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